molecular formula C13H10FNO4 B8353013 N-(2-fluoro-5-carboxyphenyl)-2,3-dimethylmaleic acid imide

N-(2-fluoro-5-carboxyphenyl)-2,3-dimethylmaleic acid imide

Cat. No. B8353013
M. Wt: 263.22 g/mol
InChI Key: BEAVVGFSBDNSCG-UHFFFAOYSA-N
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Patent
US04804400

Procedure details

A mixture of 46.5 g of 3-amino-4-fluorobenzoic acid and 37.8 g of dimethylmaleic anhydride in 200 ml of glacial acetic acid is stirred for 12 hours at an oil bath temperature of 130°-40°. After cooling, the mixture is poured onto ice-water, and the resulting precipitate is filtered with suction, washed with water and dried. Recrystallisation from ethanol/water yields 70.3 g of N-(2-fluoro-5-carboxyphenyl)-2,3-dimethylmaleic acid imide which melts at 238°-240°.
Quantity
46.5 g
Type
reactant
Reaction Step One
Quantity
37.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[F:11])[C:5]([OH:7])=[O:6].[CH3:12][C:13]1=[C:14]([CH3:20])[C:15]([O:17][C:18]1=O)=[O:16]>C(O)(=O)C>[F:11][C:10]1[CH:9]=[CH:8][C:4]([C:5]([OH:7])=[O:6])=[CH:3][C:2]=1[N:1]1[C:15](=[O:16])[C:14]([CH3:20])=[C:13]([CH3:12])[C:18]1=[O:17]

Inputs

Step One
Name
Quantity
46.5 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1F
Name
Quantity
37.8 g
Type
reactant
Smiles
C/C/1=C(/C(=O)OC1=O)\C
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
is stirred for 12 hours at an oil bath temperature of 130°-40°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
the mixture is poured onto ice-water
FILTRATION
Type
FILTRATION
Details
the resulting precipitate is filtered with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Recrystallisation from ethanol/water

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
FC1=C(C=C(C=C1)C(=O)O)N1C(C(=C(C1=O)C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 70.3 g
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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